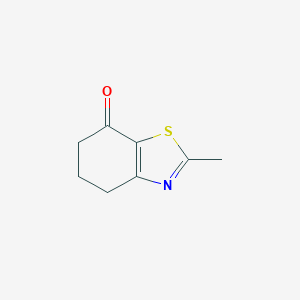

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Description

Properties

IUPAC Name |

2-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTUPSZZEJQOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17583-14-1 | |

| Record name | 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic ketone, 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one. Given the limited direct experimental data for this specific molecule in publicly available literature, this document synthesizes information from closely related analogues and established principles of organic and medicinal chemistry to present a robust predictive profile. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzothiazole derivatives in fields such as drug discovery and materials science.

Molecular Structure and Chemical Identity

This compound is a bicyclic heterocyclic compound featuring a thiazole ring fused to a cyclohexanone moiety. The presence of a methyl group at the 2-position of the thiazole ring and a ketone at the 7-position of the tetrahydrobenzene ring are key structural features that dictate its chemical reactivity and physical properties.

Systematic Name: this compound

Molecular Formula: C₉H₉NOS

Molecular Weight: 183.24 g/mol

Chemical Structure:

Caption: Proposed synthetic workflow for a derivative of the target compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Bromo-5,5-dimethylcyclohexane-1,3-dione

-

To a stirred solution of dimedone (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound derivative

-

Dissolve 2-bromo-5,5-dimethylcyclohexane-1,3-dione (1 equivalent) and thioacetamide (1.1 equivalents) in a polar solvent such as ethanol.

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Spectroscopic and Analytical Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted spectral features based on the analysis of related benzothiazole derivatives. [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted, in CDCl₃, 400 MHz):

-

δ 2.5-2.8 (s, 3H): A singlet corresponding to the methyl protons at the C2 position of the thiazole ring.

-

δ 2.0-2.4 (m, 4H): Multiplets for the methylene protons at the C4 and C5 positions of the cyclohexanone ring.

-

δ 2.6-3.0 (t, 2H): A triplet for the methylene protons at the C6 position, adjacent to the carbonyl group.

¹³C NMR (predicted, in CDCl₃, 100 MHz):

-

δ ~195-205: Carbonyl carbon (C7).

-

δ ~160-170: Thiazole carbon (C2).

-

δ ~150-155: Quaternary carbon of the thiazole ring (C7a).

-

δ ~120-130: Quaternary carbon of the thiazole ring (C3a).

-

δ ~20-40: Methylene carbons of the cyclohexanone ring (C4, C5, C6).

-

δ ~15-20: Methyl carbon (at C2).

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups present in the molecule. [4][5]

-

~1680-1700 cm⁻¹: Strong absorption due to the C=O stretching of the α,β-unsaturated ketone.

-

~1600-1650 cm⁻¹: C=N stretching of the thiazole ring.

-

~2900-3000 cm⁻¹: C-H stretching of the methyl and methylene groups.

-

~1400-1500 cm⁻¹: C=C stretching within the thiazole ring.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak.

-

m/z 183 [M]⁺: Molecular ion peak.

-

Fragmentation Pattern: Expect fragmentation corresponding to the loss of CO (m/z 155), and cleavage of the cyclohexanone ring. The benzothiazole core is expected to be relatively stable. [6][7]

Stability and Degradation

Benzothiazole derivatives can be susceptible to degradation under certain conditions.

-

Hydrolytic Stability: The molecule is expected to be relatively stable to hydrolysis under neutral pH conditions. However, under strong acidic or basic conditions, the thiazole ring may be susceptible to opening.

-

Oxidative Stability: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone under strong oxidizing conditions.

-

Photostability: Aromatic and heterocyclic compounds can undergo photodegradation upon exposure to UV light. It is advisable to store the compound protected from light.

Applications in Drug Discovery and Development

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. [3][4]The unique combination of a fused heterocyclic system with a reactive ketone moiety in this compound makes it an attractive starting point for the synthesis of novel bioactive compounds. The ketone functionality can be readily modified to introduce further diversity and modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of the physicochemical properties of this compound. The information presented herein is grounded in the established chemistry of benzothiazoles and related heterocyclic systems, offering a valuable resource for scientists working with this and similar molecules. Further empirical studies are warranted to validate these predicted properties and to fully explore the potential of this compound in various scientific applications.

References

-

Synthesis, in silico pharmacokinetic analysis and anticancer activity evaluation of benzothiazole-triazole hybrids. (n.d.). Retrieved from [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8758. (2022). Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. (2023). Retrieved from [Link]

-

Side Chain-modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Preprints.org. (2023). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2- Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. Anticancer Agents Med Chem, 19(12), 1438-1453. (2019). Retrieved from [Link]

-

Microwave-assisted synthesis of 2-substituted 4,5,6,7- tetrahydro-1,3-thiazepines from 4-aminobutanol. Beilstein J. Org. Chem., 16, 32-38. (2020). Retrieved from [Link]

-

Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. J Biochem Mol Toxicol, 37(1), e23232. (2023). Retrieved from [Link]

-

Theoretical FT-IR spectrum of benzothiazole. ResearchGate. (n.d.). Retrieved from [Link]

-

Benzothiazole. NIST WebBook, SRD 69. (n.d.). Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics (Basel), 11(12), 1799. (2022). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. ResearchGate. (2019). Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. International Journal of Chemical Sciences, 21(2). (n.d.). Retrieved from [Link]

-

Synthesis of Benzothiazoles in the Presence of a new Natural Based Nanocatalyst Containing Zr(IV). Organic Chemistry Research, 10, 113-119. (2024). Retrieved from [Link]

-

Benzothiazoles. MassBank. (2021). Retrieved from [Link]

-

Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes. ResearchGate. (2021). Retrieved from [Link]

-

Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f]t[1][8]hiazepine ring system. Beilstein J. Org. Chem., 20, 1234-1244. (2024). Retrieved from [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. ResearchGate. (2022). Retrieved from [Link]

-

Synthesis of Dimedone. The Royal Society of Chemistry. (2017). Retrieved from [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4118. (2022). Retrieved from [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed. (2022). Retrieved from [Link]

-

Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 27(15), 4983. (2022). Retrieved from [Link]

-

Metabolome Annotation of the Endophytic Fungus Diaporthe phaseolorum Using Molecular Networking. J. Braz. Chem. Soc., 35(4). (2024). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzothiazole [webbook.nist.gov]

- 7. massbank.eu [massbank.eu]

- 8. op.niscpr.res.in [op.niscpr.res.in]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The primary focus of this document is a detailed exposition of the modified Hantzsch thiazole synthesis, which represents the most robust and efficient route to this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth mechanistic insights, detailed experimental protocols, and a thorough discussion of the underlying chemical principles.

Introduction: The Significance of the Tetrahydrobenzothiazole Scaffold

The 4,5,6,7-tetrahydro-1,3-benzothiazole core is a prominent structural motif in a variety of biologically active molecules. This scaffold is a partially saturated version of the benzothiazole ring system, which is found in numerous pharmaceuticals and natural products. The inherent chemical properties of the thiazole ring, combined with the conformational flexibility of the fused cyclohexane ring, make these compounds attractive candidates for drug discovery programs.

Derivatives of the tetrahydrobenzothiazole family have demonstrated a wide range of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a ketone functionality at the 7-position, as in the title compound, this compound, provides a valuable handle for further chemical modifications and the exploration of structure-activity relationships (SAR). This ketone can serve as a key site for the introduction of diverse substituents, allowing for the fine-tuning of the molecule's biological and pharmacokinetic profiles.

This guide will focus on the practical synthesis of this compound, providing a detailed, step-by-step methodology that is both reproducible and scalable.

Retrosynthetic Analysis and Strategic Approach

The primary disconnection for the synthesis of the target molecule is the thiazole ring, which can be retrosynthetically cleaved to reveal two key synthons: an α-halocyclohexanedione and a thioamide. This approach is characteristic of the Hantzsch thiazole synthesis, a classic and highly reliable method for the construction of thiazole rings.[3][4]

This retrosynthetic analysis points to a convergent synthesis strategy, where the two key building blocks, 2-chloro-1,3-cyclohexanedione and thioacetamide, are brought together in a single, high-yielding step to construct the desired heterocyclic framework.

Primary Synthesis Pathway: Modified Hantzsch Thiazole Synthesis

The reaction of an α-haloketone with a thioamide to form a thiazole is a cornerstone of heterocyclic chemistry, first described by Arthur Hantzsch in 1887.[4] This reaction is particularly well-suited for the synthesis of our target molecule.

Reaction Mechanism

The mechanism of the Hantzsch thiazole synthesis is a well-established, multi-step process that proceeds as follows:

-

Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon bearing the halogen in the α-haloketone. This is typically an SN2 reaction, leading to the formation of an S-alkylated intermediate.[3][5]

-

Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization, where the nitrogen atom of the thioamide attacks one of the carbonyl carbons of the dione.

-

Dehydration: The resulting cyclic intermediate readily undergoes dehydration to form the aromatic thiazole ring.

Synthesis of Starting Materials

3.2.1. 2-Chloro-1,3-cyclohexanedione

This crucial α-haloketone can be prepared from the readily available 1,3-cyclohexanedione. The chlorination can be achieved using various chlorinating agents, with sulfuryl chloride (SO₂Cl₂) being a common and effective choice.

Experimental Protocol: Synthesis of 2-Chloro-1,3-cyclohexanedione

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-cyclohexanedione (11.2 g, 0.1 mol) in anhydrous chloroform (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (8.1 mL, 0.1 mol) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

The solvent is removed under reduced pressure to yield the crude 2-chloro-1,3-cyclohexanedione, which can be used in the next step without further purification.

3.2.2. Thioacetamide

Thioacetamide is a commercially available reagent and can be used as supplied.

Detailed Experimental Protocol for this compound

This protocol is based on established procedures for analogous Hantzsch thiazole syntheses.

Reaction Scheme:

Procedure:

-

To a 250 mL round-bottom flask, add 2-chloro-1,3-cyclohexanedione (14.6 g, 0.1 mol) and thioacetamide (7.5 g, 0.1 mol).

-

Add ethanol (150 mL) to the flask and equip it with a reflux condenser.

-

Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

-

Pour the concentrated mixture into 300 mL of ice-cold water with stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Characterization Data

The structural confirmation of the synthesized compound can be achieved through standard spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl group, and the three methylene groups of the cyclohexanone ring. |

| ¹³C NMR | Resonances for the methyl carbon, methylene carbons, the carbonyl carbon, and the carbons of the thiazole ring. |

| IR Spectroscopy | Characteristic absorption bands for the C=O (ketone) and C=N (thiazole) stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product. |

Alternative Synthetic Considerations: The Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[3][5] While this reaction typically yields thiophenes, modifications and variations exist.

Theoretically, a Gewald-type reaction could be envisioned for the synthesis of the target molecule, potentially starting from 1,3-cyclohexanedione, thioacetamide, and an oxidizing agent. However, the direct application of the classical Gewald conditions is unlikely to yield the desired 2-methyl-substituted thiazole ring. The Hantzsch synthesis remains the more direct and reliable method for this specific target.

Conclusion

This technical guide has detailed a robust and efficient synthetic pathway for this compound based on the well-established Hantzsch thiazole synthesis. The provided experimental protocols for the synthesis of the key α-haloketone intermediate and the final cyclization step are designed to be reproducible and scalable for laboratory settings. The mechanistic insights and characterization data provided will aid researchers in the successful synthesis and verification of this valuable heterocyclic building block. The strategic importance of the tetrahydrobenzothiazole scaffold in medicinal chemistry underscores the utility of the synthetic methods outlined in this guide.

References

-

Chem LibreTexts. (2021). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

-

SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

PubChem. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. Retrieved from [Link]

-

Wikipedia. Gewald reaction. Retrieved from [Link]

-

MySkinRecipes. 2-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. β-diketones: Important Intermediates for Drug Synthesis. Retrieved from [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

ResearchGate. Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes. Retrieved from [Link]

-

ResearchGate. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Retrieved from [Link]

-

RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

-

MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

-

PubMed. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Retrieved from [Link]

-

PubMed. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]

- 3. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Spectroscopic Characterization of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one: A Technical Guide for Researchers

Introduction

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its scaffold, combining a partially saturated cyclohexanone ring with a methyl-substituted thiazole moiety, presents a unique template for the design of novel therapeutic agents. The presence of a ketone functionality and a heteroaromatic system suggests potential for diverse biological activities. Accurate structural elucidation and purity assessment are paramount for any further investigation, including biological screening and lead optimization. This technical guide provides an in-depth analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a predictive framework for its characterization.

This document is intended for researchers, scientists, and drug development professionals, providing not only predicted spectral data but also the underlying principles for their interpretation and standard protocols for data acquisition.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The structure of this compound is depicted below.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.80 | t | 2H | H-4 | Protons adjacent to the electron-withdrawing imine group (C=N) of the thiazole ring are expected to be deshielded. |

| ~2.10 | m | 2H | H-5 | These methylene protons are expected to be in a typical aliphatic region, with coupling to both H-4 and H-6. |

| ~2.50 | t | 2H | H-6 | Protons alpha to the carbonyl group are deshielded and would appear as a triplet due to coupling with H-5. |

| ~2.75 | s | 3H | -CH₃ | The methyl group attached to the thiazole ring is expected to be a singlet in a region typical for methyl groups on a heteroaromatic ring. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon | Rationale |

| ~195.0 | C-7 (C=O) | The carbonyl carbon of a six-membered cyclic ketone typically appears in this region. |

| ~165.0 | C-2 | The carbon in the thiazole ring attached to the methyl group and nitrogen is expected to be significantly deshielded. |

| ~150.0 | C-7a | The quaternary carbon at the fusion of the two rings is part of the imine system and is therefore deshielded. |

| ~125.0 | C-3a | The other quaternary carbon at the ring junction is also deshielded due to its attachment to the sulfur atom and the double bond. |

| ~38.0 | C-6 | The carbon alpha to the carbonyl group is expected in this region. |

| ~25.0 | C-4 | The carbon adjacent to the thiazole ring is expected to be slightly deshielded. |

| ~22.0 | C-5 | This aliphatic carbon is expected in the typical methylene region. |

| ~19.0 | -CH₃ | The methyl carbon is expected in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

Figure 2: Standard workflow for NMR analysis.

Expertise & Experience Insights: The choice of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is critical for unambiguous assignment of all proton and carbon signals, especially for complex structures. These experiments provide connectivity information through bonds, which validates the proposed structure.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

Predicted IR Absorption Data (KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2950-2850 | Medium | C-H stretch (aliphatic) | Characteristic stretching vibrations of the methylene and methyl groups in the tetrahydro part of the molecule. |

| ~1685 | Strong | C=O stretch (ketone) | The carbonyl group in a six-membered ring conjugated with the thiazole double bond is expected to absorb in this region.[3][4][5][6] |

| ~1610 | Medium | C=N stretch (thiazole) | The imine bond within the thiazole ring gives rise to a characteristic absorption band. |

| ~1550 | Medium | C=C stretch (thiazole) | The carbon-carbon double bond in the thiazole ring will also show a stretching vibration. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Thin Film (for oils or low-melting solids): Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Correlate the observed bands with known functional group frequencies.

-

Trustworthiness: The presence of a strong absorption band around 1685 cm⁻¹ would be a key indicator of the cyclic ketone functionality, while its exact position can provide insights into the electronic environment.[7] The absence of broad O-H or N-H stretching bands in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl or primary/secondary amine groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 181 | [M]⁺˙ (Molecular Ion) |

| 166 | [M - CH₃]⁺ |

| 153 | [M - CO]⁺˙ |

| 125 | [M - CO - C₂H₄]⁺˙ (via retro-Diels-Alder) |

| 112 | [C₅H₄NS]⁺ (Thiazole ring fragment) |

Predicted Fragmentation Pathway

The molecular ion is expected to undergo fragmentation through several pathways, including the loss of the methyl group, decarbonylation, and retro-Diels-Alder fragmentation of the cyclohexanone ring.

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Authoritative Grounding: The fragmentation of cyclic ketones and heterocyclic systems follows well-established principles. Alpha-cleavage and McLafferty rearrangements are common for ketones, though the latter is not possible in this specific structure. The retro-Diels-Alder reaction is a characteristic fragmentation pathway for cyclic systems.[8][9][10]

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at 70 eV for generating fragment ions and determining the fragmentation pattern. Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While no experimental data is currently published for this specific molecule, the predictions presented here are based on established principles of NMR, IR, and MS, and are supported by data from structurally related compounds. The detailed interpretation and experimental protocols are intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and similar heterocyclic compounds. The combination of these spectroscopic techniques provides a self-validating system for the unambiguous confirmation of the molecular structure.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Ketones. Available from: [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. Introduction to Spectroscopy. 5th ed. Cengage Learning; 2015.

-

LibreTexts. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

- McMurry, J. Organic Chemistry. 9th ed. Cengage Learning; 2016.

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PubMed Central. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Available from: [Link]

-

ResearchGate. Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes. Available from: [Link]

-

PubMed Central. Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

-

Beilstein Journals. Microwave-assisted synthesis of 2-substituted 4,5,6,7- tetrahydro-1,3-thiazepines from 4-aminobutanol. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

PubMed Central. Synthesis of Benzo[5][6]thiazolo[2,3-c][3][5][7]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Available from: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

-

ResearchGate. Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[3]benzothieno[2,3-c]azepine. Available from: [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

-

ResearchGate. Theoretical FT-IR spectrum of benzothiazole. Available from: [Link]

-

MDPI. The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Available from: [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. Available from: [Link]

-

PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]

-

LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: Hans Reich NMR Collection - Content. Available from: [Link]

-

Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available from: [Link]

-

Beilstein Journals. Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates. Available from: [Link]

-

ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. Available from: [Link]

-

Biointerface Research in Applied Chemistry. Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Available from: [Link]

-

International Journal of Current Medical and Pharmaceutical Research. Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][3][4]dioxol- 5-yl)-2-((2- formyl-1H-pyrrol-1-yl)methyl)acrylate. Available from: [Link]

-

National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available from: [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

Sources

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

The Therapeutic Potential of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one and its Derivatives: A Technical Guide

Foreword: Unlocking the Potential of a Privileged Scaffold

In the ever-evolving landscape of drug discovery, the benzothiazole nucleus stands as a "privileged scaffold," a core chemical structure consistently found in compounds with significant and diverse biological activities.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] This in-depth technical guide focuses on a specific, yet highly promising, subset of this family: 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one and its derivatives. While direct research on this precise core is emerging, this document synthesizes the wealth of knowledge from the broader benzothiazole and tetrahydrobenzothiazole families to provide a comprehensive overview of its potential biological activities, plausible mechanisms of action, and robust experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this intriguing class of molecules.

The Core Moiety: this compound

The foundational structure, this compound, combines the key features of a benzothiazole ring with a cyclohexanone moiety. This unique fusion presents several avenues for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. The presence of the methyl group at the 2-position and the ketone at the 7-position are critical features that influence the molecule's reactivity and potential interactions with biological targets.

Synthetic Strategies: Building the Tetrahydrobenzothiazole Core and its Analogs

The synthesis of the this compound core and its derivatives can be approached through several established synthetic routes for benzothiazoles and related heterocyclic systems. A plausible and efficient method involves the condensation of a suitable β-dicarbonyl compound with a source of sulfur and ammonia or a thioamide equivalent.

General Synthesis of the this compound Scaffold

A common and effective method for the synthesis of the core structure is the Hantzsch thiazole synthesis, or a variation thereof. This typically involves the reaction of an α-haloketone with a thioamide. For the specific target molecule, a plausible route is the reaction of 2-chloro-1,3-cyclohexanedione with thioacetamide.

Caption: Plausible synthetic route to the core scaffold.

Derivatization Strategies

The true potential of this scaffold lies in its derivatization. Key positions for modification include:

-

The 2-position: The methyl group can be replaced with various aryl or alkyl substituents to modulate lipophilicity and steric bulk, which can significantly impact biological activity.[3]

-

The 7-position: The ketone offers a reactive handle for a variety of chemical transformations, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions to introduce new ring systems.

-

The tetrahydrobenzene ring: The saturated ring can be functionalized, for instance, through substitution at the 4, 5, or 6 positions, to alter the molecule's conformation and polarity.

Biological Activities and Therapeutic Potential

Based on extensive research into the broader benzothiazole family, derivatives of this compound are anticipated to exhibit a range of significant biological activities.

Anticancer Activity

Benzothiazole derivatives have shown considerable promise as anticancer agents, acting through various mechanisms.[4][5]

-

Tubulin Polymerization Inhibition: Many heterocyclic compounds, including those with structures analogous to the tetrahydrobenzothiazole core, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

-

Kinase Inhibition: The benzothiazole scaffold is present in several kinase inhibitors. Derivatives of the target molecule could potentially inhibit protein kinases that are crucial for cancer cell proliferation and survival.[1]

-

Induction of Oxidative Stress: Some benzothiazole derivatives have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.

While specific data for derivatives of this compound is not yet widely available, the following table summarizes the cytotoxic activity of structurally related benzothiazole compounds against various cancer cell lines, providing a benchmark for future studies.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylbenzothiazoles | MCF-7 (Breast) | 5.15 - 8.64 | [7] |

| Fluorinated 2-Arylbenzothiazoles | HeLa (Cervical) | 2.41 | [8] |

| Benzothiazole-Thiadiazole Hybrids | HT-1376 (Bladder) | 26.51 | [9] |

Antimicrobial Activity

The benzothiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[2][10]

The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Potential mechanisms include:

-

Enzyme Inhibition: These compounds may inhibit key bacterial enzymes such as DNA gyrase or dihydrofolate reductase, which are essential for DNA replication and synthesis of metabolic precursors, respectively.

-

Biofilm Disruption: Some heterocyclic compounds have demonstrated the ability to inhibit the formation of microbial biofilms, which are a major contributor to antibiotic resistance.[10]

Caption: Potential antimicrobial mechanisms of action.

Experimental Protocols: A Framework for Investigation

To facilitate the exploration of the biological activities of this compound and its derivatives, the following detailed experimental protocols are provided as a starting point. These are based on established methodologies for similar compound classes.

In Vitro Anticancer Activity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., MCF-7, HeLa).

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compounds dissolved in DMSO

Procedure:

-

Seed the 96-well plates with cancer cells at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should not exceed 0.5%.

-

After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

-

Add 100 µL of the standardized bacterial suspension to each well. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR studies for this compound derivatives are yet to be established, general trends from the broader benzothiazole literature can guide future design efforts.[2]

-

Lipophilicity and Substitution: The nature and position of substituents on the aromatic and saturated rings will significantly influence the compound's lipophilicity and, consequently, its cell permeability and target engagement.[3]

-

Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can enhance binding affinity to biological targets.

-

Stereochemistry: For derivatives with chiral centers, the stereochemistry can play a crucial role in biological activity.

Future research should focus on the systematic synthesis of a library of derivatives of this compound and their comprehensive biological evaluation. This will enable the elucidation of specific structure-activity relationships and the identification of lead compounds with potent and selective therapeutic activities. The exploration of their mechanisms of action through molecular modeling and biochemical assays will be critical for their further development as potential drug candidates.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge of the biological activities of the broader benzothiazole family and employing a systematic approach to synthesis and biological evaluation, researchers can unlock the full potential of this intriguing class of molecules. This guide provides a foundational framework to initiate and advance such investigations, with the ultimate goal of translating these chemical entities into clinically valuable therapies.

References

-

Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Beilstein Journals. [Link]

-

Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC - NIH. [Link]

-

Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed. [Link]

-

Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]

-

Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]

-

Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes. ResearchGate. [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar. [Link]

-

Design and synthesis of new 1, 2-diaryl-4, 5, 6, 7-tetrahydro-1H-benzo [d] imidazoles as selective cyclooxygenase (COX-2) inhibitors. ResearchGate. [Link]

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. PMC - NIH. [Link]

-

Synthesis, reactions and antimicrobial activity of benzothiazoles. ResearchGate. [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC - PubMed Central. [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry (RSC Publishing). [Link]

-

Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. ResearchGate. [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. [Link]

-

Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. PubMed. [Link]

-

biological aspects of novel benzothiazole derivatives. IJPSR (2009), Issue 1, Vol. [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. [Link]

-

Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI. [Link]

-

Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Der Pharma Chemica. [Link]

-

Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC - NIH. [Link]

-

Synthesis and biological evaluation of novel substituted 1,3,4-thiadiazole and 2,6-di aryl substituted imidazo [2,1-b][3][7][11] thiadiazole derivatives. Manipal Research Portal. [Link]

Sources

- 1. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

- 11. beilstein-journals.org [beilstein-journals.org]

Elucidating the Mechanism of Action of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one: A Methodological and Investigative Framework

An In-Depth Technical Guide for Researchers

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide focuses on a specific, lesser-studied derivative, 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one. In the absence of extensive direct research on this molecule, this document serves as a comprehensive investigative framework for researchers. It synthesizes the known pharmacology of the broader benzothiazole class to postulate potential mechanisms of action and provides a detailed, experience-driven roadmap of experimental protocols required to systematically elucidate its precise molecular targets and cellular effects. Our objective is to equip drug development professionals and academic researchers with the strategic and technical tools necessary to explore the therapeutic potential of this promising compound.

Introduction: The Benzothiazole Scaffold in Drug Discovery

Benzothiazole and its derivatives are heterocyclic compounds that have consistently captured the attention of medicinal chemists.[6] Their structural versatility and ability to interact with a wide range of biological targets have led to their development as clinical drugs for various diseases.[3][4] The therapeutic breadth of this class is remarkable, with established activities including:

-

Anticancer: Targeting critical cellular machinery such as topoisomerases, tubulin polymerization, and oncogenic transcription factors like FOXM1.[6][7][8][9]

-

Antimicrobial: Inhibiting essential bacterial enzymes like dihydropteroate synthase (DHPS) or malarial enzymes such as dihydrofolate reductase (DHFR).[10][11]

-

Neuroprotection: Modulating enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2][12][13]

-

Anti-inflammatory: Modulating enzymes involved in inflammatory pathways.[6][14]

The subject of this guide, this compound, features a tetrahydrobenzothiazole core. While direct data is sparse, related tetrahydro-1,3-benzothiazole structures have been investigated for activities such as DNA binding and antimycobacterial effects.[15] The ketone at the 7-position and the methyl group at the 2-position are key structural features that will dictate its specific interactions and pharmacological profile. This guide proposes a systematic approach to uncover this profile.

Postulated Mechanisms and a Strategy for Target Deconvolution

Based on the extensive literature on benzothiazole derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound. The core of our investigative strategy is to move from broad phenotypic screening to specific target identification and pathway analysis.

Initial Hypothesis Generation

The compound's potential mechanisms can be broadly categorized:

-

Enzyme Inhibition: This is a highly probable mechanism. Key enzyme classes to investigate include protein kinases, topoisomerases, cholinesterases, and metabolic enzymes like DHPS.[2][7][10]

-

DNA Interaction: Some benzothiazoles act as DNA intercalators or minor groove binders, disrupting DNA replication and repair processes.[7][15][16]

-

Receptor Modulation: While less common for this class, interaction with specific cell surface or nuclear receptors cannot be ruled out.

A Phased Experimental Approach

We propose a three-phase workflow to systematically test these hypotheses and identify the compound's primary mechanism of action.

Sources

- 1. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jchemrev.com [jchemrev.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Benzothiazole derivatives: Significance and symbolism [wisdomlib.org]

- 6. ijper.org [ijper.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Benzothiazole analogues: Synthesis, characterization, MO calculations with PM6 and DFT, in silico studies and in vitro antimalarial as DHFR inhibitors and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 14. benthamscience.com [benthamscience.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to 4,5,6,7-Tetrahydro-1,3-benzothiazole Compounds in Modern Drug Discovery

Abstract

The 4,5,6,7-tetrahydro-1,3-benzothiazole nucleus, a privileged heterocyclic scaffold, stands as a cornerstone in contemporary medicinal chemistry. Its unique structural and electronic properties have rendered it a versatile template for the design of novel therapeutic agents across a remarkable spectrum of diseases. This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, navigating the synthesis, biological activities, and structure-activity relationships of this potent chemical entity. We will delve into the mechanistic underpinnings of its synthesis, explore its diverse pharmacological applications with a focus on anticancer, antimicrobial, and anti-inflammatory activities, and provide actionable experimental protocols to empower further research and development in this dynamic field.

The 4,5,6,7-Tetrahydro-1,3-benzothiazole Core: A Structural and Mechanistic Overview

The 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is a bicyclic system where a thiazole ring is fused to a cyclohexene ring. This unique amalgamation imparts a distinct three-dimensional architecture and electronic distribution, crucial for its interaction with various biological targets. The partially saturated cyclohexane ring offers conformational flexibility, allowing derivatives to adopt optimal geometries for binding to enzyme active sites or receptor pockets. The aromatic thiazole ring, with its sulfur and nitrogen heteroatoms, provides sites for hydrogen bonding, metal chelation, and π-π stacking interactions, which are fundamental to molecular recognition and biological activity.[1][2]

The inherent reactivity of the scaffold, particularly at the 2-position of the thiazole ring, provides a convenient handle for chemical modification, enabling the generation of diverse compound libraries for high-throughput screening and lead optimization.[3] The strategic placement of various substituents on both the thiazole and the tetrahydrobenzene rings allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for drug-likeness and in vivo efficacy.[1]

Foundational Synthetic Strategies: Building the Core

The construction of the 4,5,6,7-tetrahydro-1,3-benzothiazole core is predominantly achieved through well-established and robust synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of the thiazole ring.[4][5] This method involves the condensation of an α-haloketone with a thioamide. In the context of 4,5,6,7-tetrahydro-1,3-benzothiazoles, the synthesis typically starts from 2-chlorocyclohexanone, which serves as the α-haloketone precursor.

The reaction mechanism initiates with a nucleophilic attack of the sulfur atom of the thioamide onto the carbon bearing the halogen, forming a thioimmonium salt intermediate. This is followed by an intramolecular cyclization via the attack of the nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring.[4] The versatility of this method lies in the ability to introduce diversity by varying the thioamide component, leading to a wide array of 2-substituted derivatives.[6]

Experimental Protocol: Hantzsch Synthesis of a 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole Derivative [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorocyclohexanone (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole.

The Gewald Aminothiophene Synthesis: An Alternative Pathway

The Gewald reaction provides an efficient route to highly substituted 2-aminothiophenes, and with appropriate starting materials, can be adapted for the synthesis of the tetrahydrobenzothiazole scaffold.[7][8] This multicomponent reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[7]

The mechanism is initiated by a Knoevenagel condensation between the ketone and the α-cyanoester.[9] The resulting adduct then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene ring.[7] For the synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazole derivatives, cyclohexanone is the ketone of choice. Microwave-assisted Gewald reactions have been shown to significantly improve reaction times and yields.[10]

Diagram: Generalized Synthetic Pathways

Caption: Key synthetic routes to the tetrahydrobenzothiazole core.

A Spectrum of Biological Activities: Therapeutic Potential

The 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold has been extensively explored for its diverse pharmacological activities. The ability to introduce a wide range of substituents at various positions has led to the discovery of potent and selective agents for numerous therapeutic targets.

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiazole derivatives, including the tetrahydro-congeners, have demonstrated significant activity against a broad spectrum of bacteria and fungi.[11][12]

Antibacterial Action: These compounds have been shown to inhibit essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase (DHPS).[13][14] DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.[13] DHPS is a key enzyme in the folate biosynthesis pathway, which is essential for bacterial survival.[1] The inhibition of these targets highlights the potential of tetrahydrobenzothiazoles as novel antibacterial agents. Some derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus.[1]

Antifungal Properties: Several benzothiazole derivatives have also exhibited promising antifungal activity against clinically relevant fungal pathogens such as Candida albicans and Aspergillus niger.[11]

Table 1: Antimicrobial Activity of Selected 4,5,6,7-Tetrahydro-1,3-benzothiazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Mechanism of Action (if known) | Reference |

| 1a | Staphylococcus aureus | 0.025 mM | DHPS Inhibition | [1] |

| 2b | Escherichia coli | 15.62 | Casdihydrofolate reductase inhibition | [14] |

| 3c | Candida albicans | - | - | [11] |

| 4d | Mycobacterium tuberculosis | - | RpsA target | [15] |

Note: '-' indicates data not available in the provided search results.

Anticancer Activity: Targeting Tumor Proliferation

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Benzothiazole derivatives have emerged as a promising class of compounds with potent antiproliferative activity against a variety of cancer cell lines.[16][17]

The anticancer mechanisms of these compounds are often multifaceted and can include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[18]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[19]

-

Inhibition of Key Enzymes: Targeting enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrases and various kinases.[14][16]

-

DNA Intercalation: Some derivatives can intercalate with DNA, leading to DNA damage and subsequent cell death.[15]

For instance, certain tetrazolyl-benzothiazole derivatives have shown potent inhibitory effects against human breast cancer cell lines, MCF-7 and MDA-MB-231.[20]

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if known) | Reference |

| 11g (N-2 substituted TBT) | MCF-7 (Breast) | 5.3 µg/mL | - | [20] |

| 11g (N-2 substituted TBT) | MDA-MB-231 (Breast) | 10.4 µg/mL | - | [20] |

| 55 (Indole based BTA) | HT-29 (Colon) | 0.024 | - | [17] |

| 34 (Pyrimidine based BTA) | Colo205 (Colon) | 5.04 | - | [17] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Benzothiazole derivatives have demonstrated significant anti-inflammatory properties.[21][22] Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).[18][23] By modulating these pathways, these compounds can reduce the production of pro-inflammatory cytokines and enzymes, thereby alleviating inflammation.

Structure-Activity Relationship (SAR) and Drug Development

The exploration of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For 4,5,6,7-tetrahydro-1,3-benzothiazole derivatives, SAR studies have revealed several key insights:

-

Substitution at the 2-position: This position is a key site for modification. The introduction of different aryl, heteroaryl, or amino groups can significantly impact biological activity.[3]

-

Substitution on the Tetrahydrobenzene Ring: Modifications on the saturated ring can influence lipophilicity and pharmacokinetic properties.

-

Stereochemistry: The stereochemistry of substituents on the tetrahydrobenzene ring can be critical for biological activity, as exemplified by Dexpramipexole, the (6R)-enantiomer of a diamine-substituted tetrahydrobenzothiazole, which has been investigated in clinical trials.[24][25]

Diagram: Structure-Activity Relationship (SAR) Insights

Caption: Key structural features influencing biological activity.

Future Perspectives and Conclusion

The 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutics. Future research efforts should focus on:

-

Target Identification and Validation: Elucidating the precise molecular targets of active compounds to better understand their mechanisms of action.

-

Lead Optimization: Employing structure-based drug design and combinatorial chemistry to improve the potency, selectivity, and pharmacokinetic profiles of lead compounds.

-

Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas, such as neurodegenerative and metabolic disorders.

References

-

Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes. ResearchGate. Available at: [Link]

-

Facile synthesis and anticancer activity of tetrazolyl-benzothiazole derivatives. Semantic Scholar. Available at: [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

-

Discovery of 4,5,6,7-Tetrahydrobenzo[1,2- d ]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site. ResearchGate. Available at: [Link]

-

Benzothiazole derivatives as anticancer agents. PubMed. Available at: [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. Available at: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]

-

Research Article Synthesis and Antimicrobial Activity of Some Benzothiazole Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. Available at: [Link]

-

Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. PubMed. Available at: [Link]

-

Gewald reaction. Wikipedia. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available at: [Link]

-

Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. JOCPR. Available at: [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. NIH. Available at: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Thiazole formation through a modified Gewald reaction. Beilstein Journals. Available at: [Link]

-

Anti-inflammatory activity of benzothiazole derivatives. ResearchGate. Available at: [Link]

-

Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

-

4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and N-(benzothiazol-5-yl)isoindoline-1,3-dione as potent protoporphyrinogen oxidase inhibitors. PubMed. Available at: [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. Available at: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

-

Structure-activity relationships of benzothiazole GPR35 antagonists. PMC - NIH. Available at: [Link]

-

Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES. Available at: [Link]

-

Structure-activity relationship of compound 4. ResearchGate. Available at: [Link]

-

(PDF) A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. ResearchGate. Available at: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC - NIH. Available at: [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC - NIH. Available at: [Link]

-

Antimicrobial activity of benzothiazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole and 1,3,4-thiadiazole derivatives. PubMed. Available at: [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org. Available at: [Link]

-

Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. d-nb.info [d-nb.info]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. jchr.org [jchr.org]

- 12. ijpcsonline.com [ijpcsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]